Phellamurin
Overview
Description
Phellamurin is a flavonoid glycoside, specifically the 7-O-β-D-glucopyranoside, 8-C-prenyl derivative of the flavan-on-ol Aromadendrin. This compound can be found in various plants, including Commiphora africana and Phellodendron amurense .
Mechanism of Action
Target of Action
Phellamurin, a flavonoid, is primarily known to inhibit intestinal P-glycoprotein . P-glycoprotein is a protein that pumps foreign substances out of cells and plays a crucial role in the absorption and distribution of many drugs within the body .
Mode of Action
This compound interacts with its primary target, P-glycoprotein, by inhibiting its function . This interaction can affect the absorption and distribution of other compounds within the body, potentially enhancing their bioavailability .
Biochemical Pathways
It’s known that this compound can induce apoptosis (cell death) and has anti-tumor activity . This suggests that it may influence pathways related to cell growth and survival.
Pharmacokinetics
Its ability to inhibit p-glycoprotein suggests that it could influence the absorption and distribution of other drugs . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
This compound has been shown to induce apoptosis in cells, suggesting it has a cytotoxic effect . This property, combined with its anti-tumor activity, indicates that this compound could have potential therapeutic applications in cancer treatment .
Biochemical Analysis
Biochemical Properties
Phellamurin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It acts as an inhibitor, particularly inhibiting intestinal P-glycoprotein . The nature of these interactions is complex and involves multiple biochemical pathways .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It induces cell apoptosis and has anti-tumor activity . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves multiple molecular pathways .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It may also affect metabolic flux or metabolite levels
Preparation Methods
Phellamurin can be isolated from natural sources such as the leaves of Phellodendron amurense. The extraction process typically involves solvent extraction followed by chromatographic techniques to purify the compound
Chemical Reactions Analysis
Phellamurin undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the prenyl group or other functional groups in this compound.
Substitution: Substitution reactions can occur at the hydroxyl groups or the prenyl group, leading to the formation of derivatives.
Scientific Research Applications
Phellamurin has several scientific research applications:
Comparison with Similar Compounds
Phellamurin is unique due to its specific structure and biological activities. Similar compounds include:
Noricaritin: This compound can be seen as the 7-O-glucoside of noricaritin.
6″-O-acetyl this compound: Found in the leaves of Phellodendron japonicum, this compound is a derivative of this compound.
(+)-Dihydrokaempferol: This compound is a derivative of this compound, with additional prenyl and glucopyranosyl groups.
This compound’s unique combination of biological activities and structural features makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O11/c1-11(2)3-8-14-16(35-26-23(34)21(32)19(30)17(10-27)36-26)9-15(29)18-20(31)22(33)24(37-25(14)18)12-4-6-13(28)7-5-12/h3-7,9,17,19,21-24,26-30,32-34H,8,10H2,1-2H3/t17-,19-,21+,22+,23-,24-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDZTDZJQRPNCN-YIANMRPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C(C2=C1OC(C(C2=O)O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=C(C2=C1O[C@@H]([C@H](C2=O)O)C3=CC=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200563 | |
Record name | Phellamurin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52589-11-4 | |
Record name | Phellamurin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52589-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phellamurin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052589114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phellamurin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHELLAMURIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXB86HY2NK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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